![molecular formula C21H19N5O3S B2490419 N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 952851-90-0](/img/structure/B2490419.png)
N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the preparation and alkylation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by cyclization reactions to afford derivatives like 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis through techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction has been instrumental in characterizing the synthesized compounds, confirming their proposed structures, and exploring their intramolecular and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are often determined by their functional groups and molecular framework. For instance, the presence of furan-2-yl groups and pyrazolo[3,4-d]thiazolo moieties significantly influence their chemical behavior and interaction with other molecules (Selvam et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior in various environments. These properties are often explored through experimental analysis and are crucial for the compound's application in further chemical reactions and potential industrial applications (Janardhan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and participation in chemical reactions, are essential aspects of these compounds. Studies have shown the ability of such compounds to undergo various chemical transformations, leading to a broad range of derivatives with diverse biological and chemical activities (Taylor & Patel, 1992).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Compounds similar to "N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide" are often synthesized as part of research into heterocyclic compounds. These studies focus on creating compounds with potential biological and pharmacological activities. For example, furan-thiazolidinone hybrids have been synthesized and explored for their antiamoebic activity, with some showing significant inhibition of enzymes associated with Entamoeba histolytica (Ansari et al., 2016).
Antimicrobial and Anticancer Research
Heterocyclic compounds containing furan and thiazole moieties have been investigated for their antimicrobial and anticancer properties. Research has shown that certain derivatives exhibit significant antinociceptive and anti-inflammatory activities, making them candidates for further pharmacological studies (Selvam et al., 2012). Additionally, some compounds have been evaluated for their cytotoxic activity against cancer cell lines, providing a basis for the development of new anticancer agents (Gomha et al., 2017).
Antiviral Research
The synthesis of novel heterocyclic compounds, including those with pyrazole and pyrimidine moieties, has also been directed towards antiviral research. These compounds have been synthesized and evaluated for their potential in inhibiting viral replication, with some showing promising results against specific viral targets (Danel et al., 1998).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-4-2-5-14(8-13)26-19-17(11-23-26)20(28)25-15(12-30-21(25)24-19)9-18(27)22-10-16-6-3-7-29-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCAFBIBBJBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

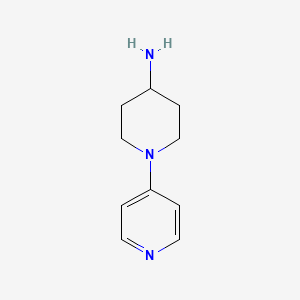
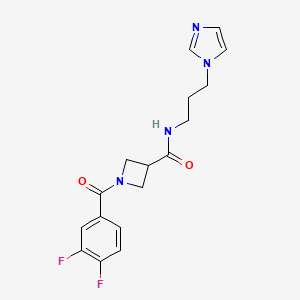
![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
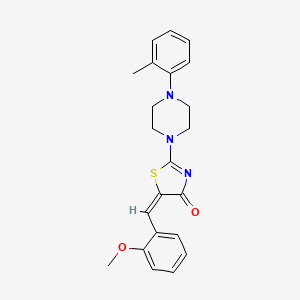
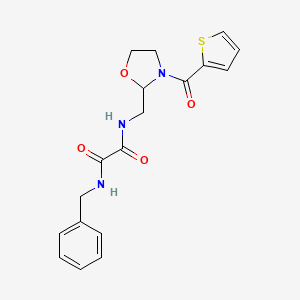
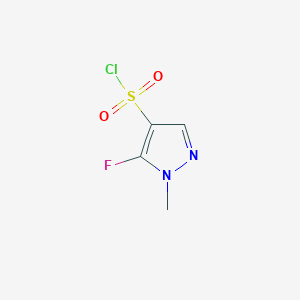
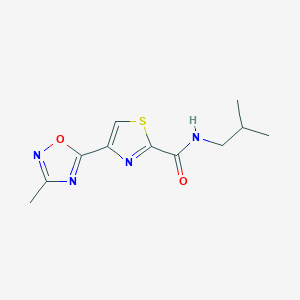
![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
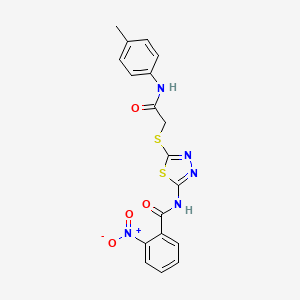
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)